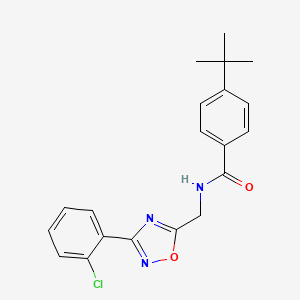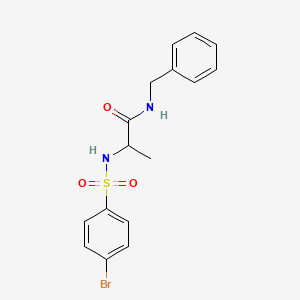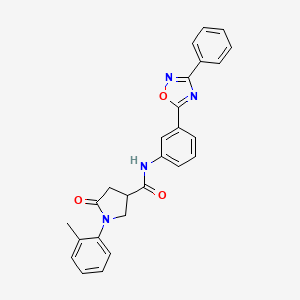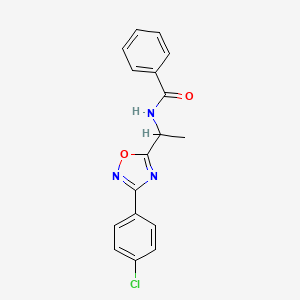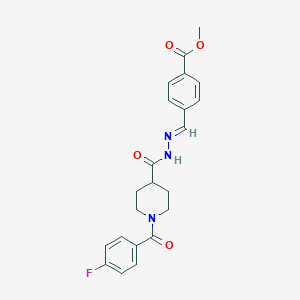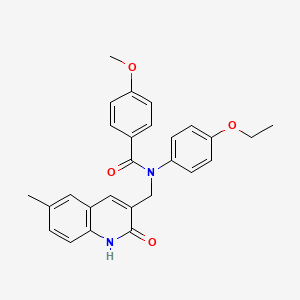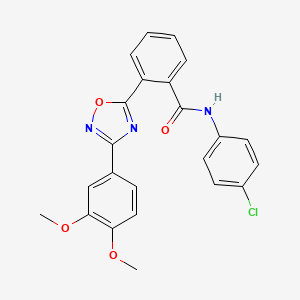
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as CDDO, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDO belongs to the class of triterpenoids and has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties.
Mecanismo De Acción
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide exerts its biological effects through various mechanisms. In cancer, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide also inhibits cell proliferation by suppressing the expression of cyclin D1 and CDK4/6. In inflammation, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the activation of NF-κB, a key transcription factor involved in the production of pro-inflammatory cytokines and chemokines. N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide also activates Nrf2, a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. In neurodegenerative disorders, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide protects against oxidative stress and inflammation by activating Nrf2 and inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to possess various biochemical and physiological effects. In cancer, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and suppresses tumor growth. In inflammation, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide reduces the production of pro-inflammatory cytokines and chemokines, inhibits the activation of NF-κB, and activates Nrf2. In neurodegenerative disorders, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide protects against oxidative stress and inflammation, improves cognitive function, and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is also commercially available, making it easily accessible for researchers. However, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has some limitations such as its high cost and limited availability in large quantities.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One of the potential directions is the development of N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide analogs with improved potency and selectivity for specific diseases. Another direction is the investigation of the combination of N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide with other drugs or therapies to enhance its therapeutic effects. Furthermore, the elucidation of the molecular mechanisms underlying the biological effects of N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide will provide valuable insights into its therapeutic potential. Finally, the development of novel drug delivery systems for N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide may improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is a synthetic compound that has shown great promise in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide possesses anti-inflammatory, anti-cancer, and antioxidant properties and exerts its biological effects through various mechanisms. Although N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has some limitations, its potential therapeutic applications make it an attractive candidate for further research.
Métodos De Síntesis
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a catalyst. The resulting product is then reacted with 2-aminobenzamide to yield N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. The purity of N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is ensured through various methods such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Inflammation is a key factor in the pathogenesis of various diseases such as arthritis, asthma, and atherosclerosis. N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to protect against oxidative stress and inflammation, which are key factors in the progression of these diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4/c1-29-19-12-7-14(13-20(19)30-2)21-26-23(31-27-21)18-6-4-3-5-17(18)22(28)25-16-10-8-15(24)9-11-16/h3-13H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIESZTPKBDAZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B7715571.png)
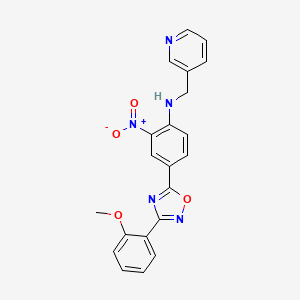

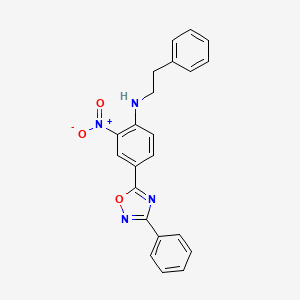
![8-bromo-N-(4-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7715583.png)
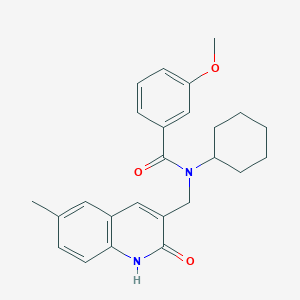
![(Z)-2-((5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/no-structure.png)

